molecular formula C23H31ClN2O3 B6020481 4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol

4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol

Cat. No.: B6020481
M. Wt: 419.0 g/mol
InChI Key: VIDLJIMXMQTBGE-UHFFFAOYSA-N
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Description

4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol is a complex organic compound with a unique structure that includes a chloro-substituted phenol, a hydroxyethyl group, and a piperazine ring substituted with a methoxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ethylenediamine under reflux conditions to form the piperazine ring.

    Substitution with the methoxy-dimethylphenyl group: The piperazine intermediate is then reacted with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxy-dimethylphenyl group.

    Introduction of the hydroxyethyl group: The resulting compound is then reacted with ethylene oxide to introduce the hydroxyethyl group.

    Chlorination of the phenol: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group on the phenol ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to its piperazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol is not fully understood, but it is believed to involve interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. Additionally, the hydroxyethyl and methoxy-dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

The uniqueness of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro group, hydroxyethyl group, and methoxy-dimethylphenyl group in a single molecule allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-chloro-2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O3/c1-16-17(2)23(29-3)7-4-18(16)14-26-10-9-25(15-21(26)8-11-27)13-19-12-20(24)5-6-22(19)28/h4-7,12,21,27-28H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDLJIMXMQTBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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